molecular formula C12H11NO2 B1272509 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 73799-63-0

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B1272509
Key on ui cas rn: 73799-63-0
M. Wt: 201.22 g/mol
InChI Key: JEISWFNRNZRSHM-UHFFFAOYSA-N
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Patent
US07625939B2

Procedure details

Benzylamine (8.8 mmol, 9.97 ml) was added dropwise to ice cooled cis-1,2-cyclopropanedicarboxylic acid anhydride (8.8 mmol, 0.99 g). After that the mixture was heated to 180° C. for 2 h on an oil bath. After cooling to r.t. the resulting solid oil was recrystallised from isopropanol.
Quantity
9.97 mL
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C@@H:9]12[C:15](=O)[O:14][C:12](=[O:13])[C@@H:10]1[CH2:11]2>>[CH2:1]([N:8]1[C:12](=[O:13])[CH:10]2[CH:9]([CH2:11]2)[C:15]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9.97 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
[C@@H]12[C@@H](C1)C(=O)OC2=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to r.t. the resulting solid oil
CUSTOM
Type
CUSTOM
Details
was recrystallised from isopropanol

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(C2CC2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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